3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene
Description
Phenylpropanoids are a large and diverse class of organic compounds synthesized by plants from the amino acid phenylalanine. The basic carbon skeleton of these compounds consists of a six-carbon aromatic phenyl group and a three-carbon propene tail (C6-C3). This structural framework is the foundation for thousands of natural products, including flavonoids, lignans, and a variety of volatile compounds. nih.gov The biosynthesis of phenylpropenes, a subclass of phenylpropanoids, typically originates from key intermediates in the lignin (B12514952) biosynthetic pathway, such as coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. researchgate.netmdpi.com These precursors undergo enzymatic reactions to form the characteristic propenyl side group. researchgate.net
Compounds featuring the 3,4-dimethoxyphenyl moiety are found in nature. For instance, (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol has been isolated from Zingiber cassumunar, a plant used in traditional medicine. medchemexpress.com Furthermore, the 1-(3′,4′-dimethoxyphenyl)propene structure is recognized as an analogue for subunits of lignin, a complex aromatic polymer essential to plant cell walls. mdpi.com The enzymatic degradation of such compounds is a subject of research, highlighting the biological relevance of this chemical scaffold. mdpi.com Phenylpropenes like eugenol (B1671780) and anethole (B165797) are well-known for their contributions to the flavor and aroma of herbs and spices and also possess functions as antimicrobial agents and pollinator attractants. researchgate.netnih.gov The study of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is thus situated within this rich context of natural product chemistry, where the phenylpropanoid skeleton is a recurring and functionally significant motif.
The dimethoxybenzene moiety, particularly the 3,4-disubstituted pattern (also known as the veratryl group), is a recurring structural feature in a multitude of biologically active molecules and serves as a valuable building block in pharmaceutical synthesis. nih.gov Methoxy (B1213986) groups are frequently incorporated into synthetic pharmaceuticals to modulate ligand-target binding, improve physicochemical characteristics, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net
In medicinal chemistry, the presence of methoxy groups on a phenyl ring can significantly influence a compound's biological activity. For example, in the context of chalcones, which possess an α,β-unsaturated ketone system similar to phenylpropenes, substitutions with methoxy groups have been shown to enhance antitumor activity. nih.gov The dimethoxyaryl group is a component of various natural and synthetic compounds investigated for their potential as anticancer agents. nih.gov Research into flavones, another class of phenylpropanoids, indicates that methoxy groups can strengthen hydrophobic interactions and contribute to stabilized ligand-protein binding energy. researchgate.net The thermodynamic stability conferred by the dimethoxybenzene structure is considered advantageous for pharmaceutical applications. nih.gov Therefore, the 3,4-dimethoxyphenyl group in the target molecule is not merely a structural component but a functional moiety with recognized importance for conferring and modulating biological and pharmaceutical properties.
Table 1: Selected Phenylpropanoids and Related Compounds
| Compound Name | Structural Class | Significance / Context |
|---|---|---|
| Eugenol | Phenylpropene | Major component of clove oil; flavor and fragrance. researchgate.net |
| Anethole | Phenylpropene | Main volatile in anise and fennel; flavor compound. researchgate.netnih.gov |
| Coniferyl alcohol | Monolignol | Biosynthetic precursor to phenylpropenes and lignin. researchgate.netmdpi.com |
| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol | Phenylpropanoid | Natural product isolated from Zingiber cassumunar. medchemexpress.com |
The chemical structure of this compound is precisely defined by its IUPAC name, which details the arrangement of its atoms and functional groups. The name indicates a propane (B168953) backbone with a double bond between the first and second carbon atoms ("1-propene"). A methyl group is attached to the second carbon, and a 3,4-dimethoxyphenyl group is attached to the third carbon.
Isomerism is a key consideration for phenylpropenes. Constitutional isomers differ in the connectivity of their atoms. For the dimethoxyphenyl-substituted methylpropene scaffold, this can manifest in several ways:
Positional Isomerism of the Methoxy Groups: The methoxy groups can be located at different positions on the phenyl ring (e.g., 2,4-dimethoxy, 2,5-dimethoxy, etc.), each resulting in a distinct constitutional isomer with potentially different chemical and biological properties. nih.gov
Positional Isomerism of the Propene Side Chain: The attachment point of the side chain to the phenyl ring can vary.
Isomerism within the Side Chain: The position of the double bond and the methyl group can change. For example, 1-(3,4-dimethoxyphenyl)-1-propene is an isomer where the double bond is between C1 and C2 of the propene chain. mdpi.com Phenylpropenes are broadly classified as allylpropenes (terminal double bond, C8=C9) or isopropenes (internal double bond, C7=C8), each representing a distinct isomeric form. researchgate.net
Stereoisomerism relates to the three-dimensional arrangement of atoms. For phenylpropenes with an internal double bond, such as 1-phenylpropene, E/Z (or trans/cis) isomerism is possible due to restricted rotation around the C=C bond. nist.gov While this compound has a terminal double bond and thus does not exhibit E/Z isomerism, related structures with internal double bonds do. For instance, research on a similar α-methylchalcone, (E)-1-(3,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, demonstrates photoswitching between E and Z isomers upon irradiation. mdpi.comresearchgate.net This study also highlights conformational isomerism, where the molecule can switch between an s-trans and an s-cis conformation, referring to the spatial arrangement around the single bond adjacent to the double bond. mdpi.com These examples from closely related compounds underscore the structural complexity and potential for various forms of isomerism within this class of molecules.
Table 2: Types of Isomerism in Phenylpropenes
| Isomerism Type | Description | Example in Phenylpropene Context |
|---|---|---|
| Constitutional | Different atom connectivity. | 3-(3,4 -Dimethoxyphenyl)-2-methyl-1-propene vs. 3-(2,5 -Dimethoxyphenyl)-2-methyl-1-propene (Positional on ring). |
| 3 -(3,4-Dimethoxyphenyl)-2-methyl-1-propene vs. 1 -(3,4-Dimethoxyphenyl)-1-propene (Positional on side chain). mdpi.com | ||
| Stereoisomerism (E/Z) | Different spatial arrangement around a double bond. | (E)-Anethole vs. (Z)-Anethole. |
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)12(8-10)14-4/h5-6,8H,1,7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCDCYYXQXNULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597656 | |
| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155583-45-2 | |
| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of 3 3,4 Dimethoxyphenyl 2 Methyl 1 Propene and Analogues
Direct Synthetic Routes to 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene
Direct synthetic routes to this compound primarily involve the formation of the carbon-carbon double bond and the connection of the dimethoxyphenyl and methylpropene moieties. Established reactions such as the Wittig reaction and Grignard reactions followed by elimination are key strategies.
Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds. lumenlearning.com In this case, 3,4-dimethoxyacetophenone can be reacted with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to yield the desired product. The ylide is typically prepared from a phosphonium salt by treatment with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine (B44618) oxide. The high stability of the triphenylphosphine oxide byproduct drives the reaction to completion. lumenlearning.com
A general scheme for this pathway is as follows:
Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to generate methylenetriphenylphosphorane.
Reaction with Ketone: The resulting ylide is then reacted with 3,4-dimethoxyacetophenone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone.
Alkene Formation: The intermediate collapses to form this compound and triphenylphosphine oxide.
Grignard Reaction followed by Dehydration: An alternative route involves the use of a Grignard reagent. The reaction of 3,4-dimethoxyacetophenone with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), results in the formation of the tertiary alcohol, 2-(3,4-dimethoxyphenyl)propan-2-ol. nih.gov Subsequent acid-catalyzed dehydration of this alcohol yields the target alkene, this compound. anko.com.twmdpi.com
The reaction conditions for this two-step process are:
Grignard Addition: 3,4-dimethoxyacetophenone is treated with methylmagnesium bromide in an ether solvent like diethyl ether or THF. This is followed by an aqueous workup to protonate the alkoxide and form the alcohol.
Dehydration: The resulting alcohol is heated with a strong acid catalyst, such as sulfuric acid or phosphoric acid, to induce the elimination of a water molecule and form the double bond. libretexts.org
| Reaction Pathway | Key Reagents | Intermediate | Product |
| Wittig Reaction | 3,4-Dimethoxyacetophenone, Methyltriphenylphosphonium bromide, n-BuLi | Betaine/Oxaphosphetane | This compound |
| Grignard Reaction & Dehydration | 3,4-Dimethoxyacetophenone, Methylmagnesium bromide, H₂SO₄/H₃PO₄ | 2-(3,4-Dimethoxyphenyl)propan-2-ol | This compound |
The synthesis of this compound is fundamentally dependent on the availability of key precursor molecules. The primary precursors are derivatives of either veratraldehyde (3,4-dimethoxybenzaldehyde) or acetophenone (B1666503).
One precursor-based strategy involves the use of 1-(3',4'-dimethoxyphenyl)propene, which can be a starting material for the formation of 3,4-dimethoxybenzaldehyde (B141060). nih.govmdpi.com This aldehyde can then be utilized in various synthetic routes. For instance, a Grignard reaction with an appropriate reagent could lead to a secondary alcohol that can be further manipulated.
Another key precursor is 3,4-dimethoxyacetophenone. This aryl methyl ketone is a versatile starting material for reactions like the Wittig and Grignard reactions described above. nih.gov The synthesis of this precursor can be achieved through Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst.
The development of molecular precursor-based approaches, as seen in the synthesis of other complex materials, aims to create a molecule that already contains the desired arrangement of atoms, which can then be converted to the final product in a subsequent step. cecri.res.in This approach can offer better control over the final structure.
| Precursor | Subsequent Reaction Type | Intermediate/Target |
| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | Grignard Reaction | Secondary Alcohol |
| 3,4-Dimethoxyacetophenone | Wittig Reaction | This compound |
| 3,4-Dimethoxyacetophenone | Grignard Reaction/Dehydration | 2-(3,4-Dimethoxyphenyl)propan-2-ol |
| Veratrole (1,2-Dimethoxybenzene) | Friedel-Crafts Acylation | 3,4-Dimethoxyacetophenone |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient reaction conditions, are increasingly being applied to the synthesis of aromatic compounds.
Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and can be prepared from readily available and inexpensive starting materials.
In the context of synthesizing compounds with a dimethoxyphenyl moiety, DESs can be employed as both the solvent and catalyst. For example, the Claisen-Schmidt condensation for the synthesis of chalcones, which are structurally related to the target compound, has been successfully carried out using grinding techniques in the absence of a solvent, which is a green chemistry approach. mdpi.com The use of DESs in similar organic transformations is an active area of research and offers a promising avenue for the greener synthesis of this compound and its analogues.
Derivatization Strategies and Synthesis of Analogous Structures
The 3,4-dimethoxyphenyl moiety is a common feature in a variety of biologically active molecules. Derivatization strategies often focus on modifying the side chain attached to this aromatic ring to produce a library of analogous structures for further investigation.
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds that are structurally analogous to this compound, featuring a three-carbon bridge between two aromatic rings. The synthesis of chalcones containing the 3,4-dimethoxyphenyl group is well-established, primarily through the Claisen-Schmidt condensation. mdpi.com
This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde (B42025). To synthesize chalcones with a 3,4-dimethoxyphenyl group, either 3,4-dimethoxybenzaldehyde is reacted with a substituted acetophenone, or 3,4-dimethoxyacetophenone is reacted with a substituted benzaldehyde.
Example of Chalcone (B49325) Synthesis: The reaction of 3,4-dimethoxybenzaldehyde with 2'-hydroxyacetophenone (B8834) in the presence of a base like sodium hydroxide (B78521) yields 3,4-Dimethoxy-2'-hydroxychalcone. This reaction is often carried out in an alcoholic solvent at room temperature. organic-chemistry.org
Solvent-free Claisen-Schmidt condensations have also been developed using grinding techniques with a solid base like sodium hydroxide, which aligns with the principles of green chemistry. mdpi.com
| Reactant 1 | Reactant 2 | Product |
| 3,4-Dimethoxybenzaldehyde | 2'-Hydroxyacetophenone | 3,4-Dimethoxy-2'-hydroxychalcone |
| 3,4-Dimethoxybenzaldehyde | Acetophenone | 1-(Phenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
| 3,4-Dimethoxyacetophenone | Benzaldehyde | 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one |
Formation of Heterocyclic Compounds from Precursors (e.g., Pyrazolines, Tetrahydroquinolines)
The phenylpropanoid framework serves as a versatile precursor for the synthesis of various heterocyclic compounds, including pyrazolines and tetrahydroquinolines. These reactions typically involve the functionalization of the alkene moiety or the aromatic ring.
Pyrazolines:
Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be synthesized from phenylpropene precursors through a multi-step process that often begins with the formation of a chalcone. Chalcones, or α,β-unsaturated ketones, are key intermediates that can be prepared by the Claisen-Schmidt condensation of an appropriately substituted benzaldehyde (such as 3,4-dimethoxybenzaldehyde) with a ketone.
The resulting chalcone can then undergo a cyclization reaction with a hydrazine (B178648) derivative to yield the pyrazoline ring system. revistabionatura.orgnih.gov The reaction of a chalcone with hydrazine hydrate (B1144303) in the presence of a suitable catalyst, such as acetic acid, leads to the formation of the corresponding pyrazoline. revistabionatura.org
A general scheme for this synthesis is as follows:
Chalcone Formation: An aromatic aldehyde is reacted with a ketone in the presence of a base (e.g., NaOH) or acid catalyst.
Pyrazoline Synthesis: The purified chalcone is then refluxed with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a solvent like ethanol (B145695) or acetic acid to yield the 2-pyrazoline. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| Substituted Benzaldehyde | Ketone | Claisen-Schmidt Condensation | Chalcone |
| Chalcone | Hydrazine Derivative | Cyclization | Pyrazoline |
Tetrahydroquinolines:
Tetrahydroquinolines are bicyclic heterocyclic compounds that can be synthesized using phenylpropene derivatives through reactions like the Povarov reaction. researchgate.net The Povarov reaction is a [4+2] cycloaddition between an N-arylimine (formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene, such as this compound. researchgate.netsci-rad.com
This multicomponent reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, Cu(OTf)₂) or a Brønsted acid. sci-rad.com The reaction proceeds through the formation of an imine from an aniline and an aldehyde, which then reacts with the alkene in a stepwise or concerted manner to form the tetrahydroquinoline ring. researchgate.net The reactivity and yield of the Povarov reaction can be influenced by the nature of the substituents on the reactants and the choice of catalyst. sci-rad.com
The general steps for a Povarov-type synthesis are:
Imine Formation: An aniline is reacted with an aldehyde in the presence of an acid catalyst to form an N-arylimine.
Cycloaddition: The in situ generated imine reacts with an electron-rich alkene (the dienophile), such as a 3,4-dimethoxyphenylpropene derivative, to yield the tetrahydroquinoline product. researchgate.netsci-rad.com
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product |
|---|---|---|---|---|
| Aniline | Aldehyde | Electron-rich Alkene | Povarov Reaction | Tetrahydroquinoline |
Preparation of Diarylalkanes and Related Structures
The synthesis of diarylalkanes from phenylpropene precursors can be achieved through various cross-coupling reactions, with the Heck reaction being a prominent example. wikipedia.orgorganic-chemistry.org The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In the context of preparing diarylalkanes, a phenylpropene derivative such as methyleugenol can be reacted with an aryl halide. nih.govnih.gov
The reaction typically employs a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. nih.gov The Heck reaction provides a direct method for forming a carbon-carbon bond between the alkene and the aryl group, leading to the formation of 1,3-diarylpropene derivatives. nih.gov
A study on the Heck arylation of eugenol (B1671780) with iodobenzene (B50100) demonstrated the formation of three products, with the E-isomer of the 1,3-diarylpropene being the major product. nih.gov A similar outcome can be anticipated for the reaction with this compound.
| Reaction | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Heck Reaction | Phenylpropene derivative, Aryl halide | Palladium catalyst, Base | Diarylalkane (Diarylpropene) |
Chemical Modification of Related Phenylpropanoids (e.g., Methyleugenol)
Methyleugenol (4-allyl-1,2-dimethoxybenzene), a naturally occurring phenylpropanoid, is structurally very similar to this compound and serves as a readily available starting material for various chemical transformations. nih.gov
One common modification is the methylation of the hydroxyl group of eugenol to produce methyleugenol. This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide. aip.orgiosrjournals.org
The double bond in the allyl side chain of methyleugenol is a key site for further chemical modifications. For instance, epoxidation of the double bond can be achieved using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA). ajol.info The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions. For example, reaction with an alcohol in the presence of an acid catalyst can yield hydroxyether derivatives. ajol.infobohrium.com
Furthermore, the phenylpropene structure of methyleugenol can be modified to introduce other functional groups. For example, isothiocyanate- and thiosemicarbazide-based derivatives of methyleugenol have been synthesized. tjnpr.org
| Starting Material | Reagents | Reaction Type | Product |
|---|---|---|---|
| Eugenol | Dimethyl sulfate, NaOH | Methylation | Methyleugenol |
| Methyleugenol | m-Chloroperoxybenzoic acid (mCPBA) | Epoxidation | 2-(3,4-dimethoxybenzyl)oxirane |
| 2-(3,4-dimethoxybenzyl)oxirane | Ethanol, Acid catalyst | Ring-opening | 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol |
| Methyleugenol derivative | Thiophosgene, Hydrazine | Functional group transformation | Isothiocyanate and Thiosemicarbazide derivatives |
Chemical Reactivity and Mechanistic Studies of 3 3,4 Dimethoxyphenyl 2 Methyl 1 Propene and Its Derivatives
Reaction Pathways and Transformation Mechanisms
The reaction pathways of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene are diverse, involving the aromatic ring, the double bond, and the allylic position. The specific mechanisms often depend on the reagents and conditions, leading to a variety of functionalized products.
Oxidative Reactions and C-C Cleavage Processes
Oxidative processes, particularly those leading to the cleavage of the carbon-carbon bonds in the propene side chain, are a key aspect of the reactivity of this compound and its derivatives. One of the most studied pathways involves enzymatic catalysis.
For instance, the oxidation of the related compound 1-(3',4'-dimethoxyphenyl) propene (DMPP) by Lignin (B12514952) peroxidase (LiP), an enzyme crucial for degrading aromatic hydrocarbons, results in the C–C cleavage of the propenyl side chain to produce veratraldehyde (VAD). mdpi.com This reaction is initiated by a one-electron oxidation of the aromatic ring to form a cation radical intermediate. mdpi.com This enzymatic process is significant in the biodegradation of lignin, a complex polymer for which DMPP serves as a model compound. mdpi.com
Recent studies have also explored photo-induced oxidative cleavage as a safe and practical alternative to ozonolysis. Photoexcited nitroarenes can act as effective surrogates for ozone, reacting with alkenes via a radical [3+2] cycloaddition. researchgate.netnih.gov This method allows for the conversion of the alkenyl bond into carbonyl groups under mild, anaerobic conditions, tolerating a wide range of otherwise sensitive functional groups. researchgate.netnih.gov
Table 1: Summary of Oxidative Reactions and Products
| Reactant/Analog | Reagent/Condition | Key Process | Major Product(s) |
|---|---|---|---|
| 1-(3',4'-Dimethoxyphenyl) propene (DMPP) | Lignin peroxidase (LiP), H₂O₂ | Enzymatic Oxidation, C-C Cleavage | Veratraldehyde (VAD) |
| Various Alkenes | Photoexcited Nitroarenes, Light (e.g., 390 nm) | Photochemical [3+2] Cycloaddition, C-C Cleavage | Carbonyl Derivatives |
Nucleophilic and Electrophilic Interactions
The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic interactions.
The electron-rich π-system of the C=C double bond makes the alkene moiety inherently nucleophilic. libretexts.org It can donate a pair of electrons to an electrophile (a Lewis acid). libretexts.org This is the foundational step in electrophilic addition reactions, where an electrophile attacks the double bond, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.org
Conversely, the carbocation intermediate formed during such reactions is a potent electrophile. It readily accepts an electron pair from a nucleophile to form a new covalent bond, completing the addition process. libretexts.org The stability of this carbocation intermediate is a key factor in determining the regioselectivity of the reaction, with more substituted carbocations being more stable and thus preferentially formed.
Addition Reactions Involving Unsaturated Moieties
The most common transformation for the propene side chain is the addition reaction, which breaks the relatively weak π-bond to form two new, more stable σ-bonds. msu.edu
A primary example is the electrophilic addition of hydrogen halides (HX). The reaction of an alkene like 2-methylpropene with HBr proceeds in two steps:
Protonation : The nucleophilic π-bond attacks the electrophilic hydrogen of HBr, forming a C-H σ-bond and a carbocation intermediate. libretexts.org
Nucleophilic Attack : The resulting bromide ion (Br⁻) acts as a nucleophile, attacking the electrophilic carbocation to form the final alkyl halide product. libretexts.org
This type of reaction is regioselective and follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. pressbooks.pub This rule is a consequence of the preferential formation of the most stable carbocation intermediate. pressbooks.pub For this compound, protonation would lead to a tertiary carbocation, which is highly stabilized.
Table 2: Examples of Addition Reactions
| Reaction Type | Reagent(s) | Intermediate | Product Type |
|---|---|---|---|
| Hydrohalogenation | HCl, HBr, HI | Carbocation | Alkyl Halide |
| Acid-Catalyzed Hydration | H₂O, Strong Acid Catalyst (e.g., H₂SO₄) | Carbocation | Alcohol |
Acid-Catalyzed Reactions and Their Product Profiles
In the presence of a strong acid catalyst, the propene group of this compound can undergo several important reactions, most notably hydration.
Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. libretexts.org The mechanism is analogous to HX addition:
The alkene's double bond is protonated by a hydronium ion (H₃O⁺), formed from the strong acid catalyst in water, to generate a carbocation intermediate. libretexts.orgyoutube.com
A water molecule, acting as a nucleophile, attacks the carbocation. libretexts.orgyoutube.com
A final deprotonation step, typically by another water molecule, yields the neutral alcohol product and regenerates the acid catalyst (in the form of H₃O⁺). libretexts.orgyoutube.com
Following Markovnikov's rule, the hydration of this compound is expected to yield 1-(3,4-dimethoxyphenyl)-2-methyl-2-propanol, as the hydroxyl group adds to the more substituted carbon via the more stable tertiary carbocation. chegg.comdoubtnut.com
While the alkene group is reactive under acidic conditions, some derivatives exhibit significant stability. For instance, the related α-methylchalcone, (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, shows remarkable resistance to isomerization when treated with Brønsted acids. mdpi.com
Radical Species Formation and Subsequent Chemical Processes
The formation of radical species from this compound and its derivatives is a key step in certain oxidative pathways. As mentioned, the enzymatic oxidation by LiP proceeds via a one-electron oxidation to generate a cation radical. mdpi.com
The full reaction mechanism for the conversion of the analog DMPP to VAD involves a cascade of subsequent steps following the initial radical formation:
The cation radical interacts with water and molecular oxygen. mdpi.com
This leads to the formation of a hydroperoxy alcohol intermediate. mdpi.com
Elimination of a peroxyl radical occurs, followed by a keto-enol tautomerization. mdpi.com
A second radical species is formed via proton abstraction by the enzyme. mdpi.com
Further reaction with molecular oxygen and a hydrogen radical leads to a hydroperoxy ketone, which finally decomposes to the aldehyde product, VAD. mdpi.com
These radical intermediates are highly reactive and can undergo various processes such as hydrogen abstraction, dimerization, or disproportionation. The stability of radical intermediates follows a trend similar to carbocations, with tertiary radicals being more stable than secondary and primary ones due to hyperconjugation.
Table 3: Radical Intermediates and Subsequent Products in DMPP Oxidation
| Initial Process | Key Radical Species Formed | Subsequent Processes | Final Product |
|---|---|---|---|
| One-electron oxidation by LiP | Cation Radical (DMPP•⁺) | Water/Oxygen Addition, Peroxyl Radical Elimination, Proton Abstraction | Veratraldehyde (VAD) |
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. These methods probe the quantized vibrational energy states of the molecule, with FT-IR measuring the absorption of infrared radiation and Raman spectroscopy measuring its inelastic scattering. biointerfaceresearch.comscirp.org For 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, the spectra would be characterized by specific vibrational modes corresponding to its aromatic, alkene, and methoxy (B1213986) functionalities.
While specific experimental spectra for this compound are not widely documented, the expected characteristic absorption and scattering frequencies can be predicted based on established group frequency ranges. scielo.org.zanih.gov Key vibrational modes would include:
Aromatic Ring Vibrations : The dimethoxy-substituted benzene (B151609) ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1610 cm⁻¹ region.
Alkene Group Vibrations : The 2-methyl-1-propene moiety would be identifiable by its =C-H stretching modes around 3080 cm⁻¹ and a characteristic C=C stretching vibration near 1650 cm⁻¹. A strong out-of-plane bending (wagging) mode for the terminal =CH₂ group is expected around 890 cm⁻¹.
Aliphatic Group Vibrations : The methyl and methylene (B1212753) groups would display symmetric and asymmetric C-H stretching vibrations in the 2850-2970 cm⁻¹ range.
Methoxy Group Vibrations : The two methoxy groups would produce strong, characteristic C-O stretching bands. The asymmetric stretch typically appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1030 cm⁻¹. scielo.org.za
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak | Strong |
| Alkene =C-H Stretch | =C-H | 3090-3075 | Medium | Medium |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2970-2850 | Strong | Strong |
| Alkene C=C Stretch | C=CH₂ | ~1650 | Medium | Strong |
| Aromatic C=C Stretch | Ar C=C | 1610-1450 | Medium-Strong | Medium-Strong |
| Asymmetric C-O Stretch | Ar-O-CH₃ | 1275-1200 | Strong | Medium |
| Symmetric C-O Stretch | Ar-O-CH₃ | 1050-1010 | Strong | Weak |
| Alkene =C-H Out-of-Plane Bend | =CH₂ | 900-880 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques, unambiguous structural assignment is possible. scirp.orgmdpi.com
¹H NMR Spectroscopy would provide information on the chemical environment, number, and connectivity of protons. The predicted spectrum of this compound would show distinct signals for each type of proton.
¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show 12 distinct signals corresponding to the 12 unique carbons in the molecule.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to confirm the assignments. COSY would establish proton-proton couplings, while HSQC would correlate directly bonded protons and carbons. HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the dimethoxyphenyl ring to the 2-methyl-1-propene side chain. mdpi.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 6.9 - 6.7 | Multiplet | 3H |
| Vinylic (=CH₂) | 5.0 - 4.8 | Singlet / Narrow Multiplet | 2H |
| Methoxy (OCH₃) | 3.9 - 3.8 | Two Singlets | 6H |
| Allylic (Ar-CH₂) | ~3.3 | Singlet / Narrow Multiplet | 2H |
| Vinylic Methyl (C-CH₃) | ~1.7 | Singlet / Narrow Multiplet | 3H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Shift (δ, ppm) |
|---|---|
| Aromatic (C-O) | 150 - 147 |
| Alkene (Quaternary) | ~144 |
| Aromatic (Quaternary) | ~132 |
| Aromatic (CH) | 121 - 111 |
| Alkene (=CH₂) | ~113 |
| Methoxy (OCH₃) | ~56 |
| Allylic (Ar-CH₂) | ~40 |
| Vinylic Methyl (C-CH₃) | ~22 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. researchgate.net The chromophore in this compound is the substituted benzene ring. The absorption of photons in the UV range excites electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital). scirp.org
The expected transitions are primarily π → π* in nature, associated with the aromatic system. libretexts.org Unsubstituted benzene exhibits absorption maxima near 204 nm and 256 nm. The presence of two electron-donating methoxy groups (auxochromes) and an alkyl substituent on the ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. Consequently, the primary absorption maximum (λmax) for this compound would likely be observed in the 270-285 nm range. Analysis of related α-methyl chalcones shows significant UV absorption changes upon isomerization, indicating the sensitivity of this technique to molecular geometry. mdpi.com
X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that dictate crystal packing. scirp.org
For this compound, which is likely a liquid or low-melting solid, obtaining a single crystal suitable for analysis could be challenging. However, if a crystal structure were determined, it would confirm the connectivity established by NMR and provide precise geometric parameters. For structurally related chalcone (B49325) molecules containing the 3,4-dimethoxyphenyl group, X-ray analysis has been crucial in establishing details such as the planarity of the molecule and the dihedral angles between the aromatic rings. nih.govnih.govresearchgate.net These studies reveal that crystal packing is often stabilized by weak intermolecular C-H···O and π–π stacking interactions. nih.govresearchgate.net
Theoretical Calculation and Simulation of Spectroscopic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. scirp.orgresearchgate.net By modeling the molecule in silico, its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions can be calculated and compared with experimental results. clinicsearchonline.org
For a molecule like this compound, a typical computational approach would involve:
Geometry Optimization : Finding the lowest energy conformation of the molecule.
Frequency Calculation : Simulating the IR and Raman spectra. These calculated frequencies help in the definitive assignment of experimental vibrational bands. biointerfaceresearch.com
NMR Chemical Shift Calculation : Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to predict ¹H and ¹³C chemical shifts, which aids in the assignment of complex NMR spectra. researchgate.net
Electronic Transition Simulation : Employing Time-Dependent DFT (TD-DFT) to calculate the energies of electronic excitations, which allows for the simulation of the UV-Vis spectrum and helps in assigning the observed absorption bands to specific molecular orbital transitions (e.g., HOMO→LUMO). scirp.org
These theoretical studies not only support experimental findings but also provide insights into molecular properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. nih.gov For a molecule like 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, DFT calculations would typically be employed to determine its most stable three-dimensional geometry (molecular structure). By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available. Furthermore, DFT is used to calculate various electronic properties, such as total energy, dipole moment, and the distribution of electron density, which are fundamental to understanding the molecule's behavior. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, an FMO analysis would calculate the energies of these orbitals and their spatial distribution, providing insights into its potential reactivity in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis provides a quantitative picture of hyperconjugative and conjugative interactions that contribute to molecular stability. For this compound, NBO analysis would reveal the extent of electron delocalization from the dimethoxyphenyl ring to the propene side chain and quantify the stabilizing energies associated with these interactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a visual method used to predict the reactive sites of a molecule. chemrxiv.org An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. mdpi.com Typically, red- and yellow-colored regions represent negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive electrostatic potential, corresponding to electron-poor areas prone to nucleophilic attack. nih.gov An MEP map for this compound would identify the electron-rich oxygen atoms of the methoxy (B1213986) groups and the π-system of the aromatic ring and double bond as potential sites for electrophilic interaction.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). apeejay.edu This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. samipubco.com The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. mdpi.com If this compound were to be investigated for potential biological activity, molecular docking studies would be performed to predict how it might interact with specific protein targets, identifying key binding interactions such as hydrogen bonds and hydrophobic contacts. ajpp.in
Catalytic Applications and Roles in Chemical Processes
Intermediate in Complex Organic Synthesis
Research has demonstrated the function of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene as a key starting material in the synthesis of more complex pharmaceutical intermediates. A notable example is its use in the preparation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, a precursor for the synthesis of Verapamil, a medication used to treat high blood pressure, angina, and certain heart rhythm disorders.
In this synthetic route, this compound undergoes a hydrobromination reaction. The reaction involves the addition of hydrogen bromide (HBr) across the double bond, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN). This step converts the propene into an alkyl bromide intermediate, specifically 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxybenzene. This transformation is a crucial step that functionalizes the molecule for subsequent reactions. The resulting alkyl bromide is then reacted with a cyanide salt, such as sodium cyanide (NaCN), to yield 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile. This nitrile compound is a versatile intermediate that can be further modified to produce the final active pharmaceutical ingredient.
The process highlights the role of this compound as a foundational block, providing the core 3,4-dimethoxyphenylpropyl structure which is elaborated upon in subsequent steps.
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | This compound | HBr, AIBN | 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxybenzene | 93.0% |
| 2 | 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxybenzene | NaCN, Triethylamine | 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile | Data not specified in source |
Monomeric Units in Polymerization Research and Material Science
Following a comprehensive review of scientific literature and patent databases, no specific instances or research studies were identified that describe the use of this compound as a monomeric unit in polymerization processes or in the development of new materials. Its potential application in this field remains unexplored in the available public research.
Broader Catalytic Roles in Organic Transformations
A thorough search of the available chemical literature did not yield specific examples of this compound serving in broader catalytic roles or as a substrate in other named organic transformations beyond its role as a synthetic intermediate as described previously. Its application in catalytic processes such as hydroformylation, oxidation, or metathesis reactions has not been documented in the reviewed sources.
Mechanistic Investigations of Biological Activities in Vitro
Enzyme Inhibition Mechanisms (e.g., Tyrosinase Inhibition)
No in vitro studies detailing the enzyme inhibition mechanisms of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene are available in the current scientific literature. However, extensive research on compounds with similar structural features offers insights into potential enzyme-inhibitory activities, particularly against tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net
Tyrosinase inhibitors are sought after in the cosmetics and food industries to control pigmentation and browning. mdpi.com The mechanism of these inhibitors often involves competitive, non-competitive, or mixed-type inhibition, frequently related to their ability to chelate the copper ions within the enzyme's active site. nih.govmdpi.com
Several derivatives of cinnamaldehyde , which share the phenylpropene skeleton, have been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase. Structure-activity relationship (SAR) studies on these derivatives revealed that compounds like α-bromocinnamaldehyde, α-chlorocinnamaldehyde, and α-methylcinnamaldehyde effectively reduce tyrosinase activity. nih.gov Similarly, compounds featuring a 3,4-dihydroxy substitution pattern on the phenyl ring, such as certain 5-benzylidene(thio)barbiturates, have demonstrated potent tyrosinase inhibition, with the dihydroxyl group being crucial for potency. nih.gov For example, the derivative 23e (a 3,4-dihydroxy substituted benzylidene barbiturate) was identified as a powerful inhibitor with an IC₅₀ value of 1.52 μM. nih.gov
Kinetic studies on other inhibitors like Kuwanon G and Mulberrofuran G , which are benzofuran (B130515) flavonoids, revealed a competitive mode of inhibition for the monophenolase activity of mushroom tyrosinase. mdpi.com Molecular docking simulations suggest these compounds bind favorably within the enzyme's active site. mdpi.com The ability of a compound's hydroxyl groups to form hydrogen bonds with key amino acid residues, such as His85 and His244, and to chelate copper ions is a recurring theme in the mechanism of potent tyrosinase inhibitors. nih.govnih.gov
| Compound | Substrate | IC₅₀ (μM) | Inhibition Type | Source |
|---|---|---|---|---|
| α-Bromocinnamaldehyde (22a) | Monophenolase | 75 | Not Specified | nih.gov |
| α-Bromocinnamaldehyde (22a) | Diphenolase | 49 | Not Specified | nih.gov |
| 3,4-dihydroxy substituted benzylidene barbiturate (B1230296) (23e) | Diphenolase | 1.52 | Not Specified | nih.gov |
| Azo-resveratrol (13b) | Not Specified | 36.28 | Not Specified | nih.gov |
| Mulberrofuran G | L-tyrosine | 6.35 ± 0.45 | Competitive | mdpi.com |
| Kuwanon G | L-DOPA | 44.04 | Not Specified | mdpi.com |
Interactions with Cellular Processes and Molecular Targets In Vitro
There are no available in vitro studies on the interactions of This compound with specific cellular processes or molecular targets. However, research on analogous compounds containing trimethoxyphenyl or dimethoxyphenyl moieties reveals significant effects on cancer cell lines, often involving interference with fundamental cellular processes like cell division and DNA integrity.
A novel series of tubulin polymerization inhibitors built on a 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold demonstrated potent anticancer activity. nih.gov These compounds were designed as analogs of Combretastatin A-4, a known inhibitor of tubulin polymerization. The most active compound in this series, 4o , which has a 3'-chloro-4'-ethoxyphenyl group, exhibited IC₅₀ values in the low nanomolar range (0.4–3.8 nM) across a panel of seven cancer cell lines. nih.gov Its mechanism involves disrupting microtubule formation, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.gov
In another study, a theoretically designed trimethoxyphenyltetrahydropyrimidine analogue (T30) was synthesized and evaluated for its potential as a DNA intercalator and Topoisomerase-II (Topo-II) inhibitor. rsc.orgresearchgate.net In silico modeling predicted strong binding to a DNA-Topo-II complex. Subsequent in vitro testing against 59 cancer cell lines at the National Cancer Institute (NCI) confirmed its potent antiproliferative activity, with a mean GI₅₀ of 4.10 μM. researchgate.net Further biophysical studies, including spectrofluorimetry and viscosity measurements with calf thymus DNA (ctDNA), supported its mechanism of action as a DNA intercalator. rsc.org
Additionally, various pyran analogues have been synthesized and tested for their cytotoxic activities against cancer cell lines such as PC-3, SKOV-3, and HeLa. nih.gov Certain derivatives showed potent cytotoxicity, with IC₅₀ values in the sub-micromolar to low micromolar range, and were found to inhibit P-glycoprotein, a key protein involved in multidrug resistance in cancer cells. nih.gov
Mechanistic Insights from Structure-Activity Relationships of Derivatives
Specific structure-activity relationship (SAR) studies for derivatives of This compound are not documented. However, SAR studies of related classes of compounds provide valuable mechanistic insights into how specific structural modifications influence biological activity.
In the context of tyrosinase inhibition, the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring are critical. For a series of 5-benzylidene(thio)barbiturates, derivatives with 3,4-dihydroxy substituents on the phenyl ring showed the highest potency. nih.gov This suggests that a catechol-like moiety is a key pharmacophore for interacting with the enzyme's active site. Conversely, the introduction of hydroxyl or methoxy groups into a 4-hydroxyphenyl moiety in another series of compounds diminished or significantly reduced mushroom tyrosinase inhibition, indicating that SAR can be highly scaffold-dependent. nih.gov For quinazolinone-based tyrosinase inhibitors, increasing the bulkiness at the 3-position of the quinazolinone ring with groups like isopropyl was shown to significantly improve inhibitory potency. nih.gov
Analysis of fused benzofuran flavonoids from Morus species, such as Mulberrofuran G and Albanol B , implicated a methyl cyclohexene (B86901) ring moiety in tyrosinase inhibition. mdpi.com The presence of this group in Mulberrofuran G, which is active, versus a methyl benzene (B151609) moiety in the inactive Albanol B, highlights the importance of specific aliphatic ring structures for proper orientation and binding within the catalytic site. mdpi.com Furthermore, computational analysis of various tyrosinase inhibitors has revealed that pi-pi interactions with conserved histidine residues (e.g., His367) and polar interactions with other residues like asparagine and glutamate (B1630785) are essential for ligand binding and inhibition. mdpi.com
In Vitro Studies of Antimicrobial Mechanisms
There is no specific information regarding in vitro studies on the antimicrobial mechanisms of This compound . However, the broader class of phenylpropenes, which are widely distributed in plants, is known to possess defensive properties, including antimicrobial activity. nih.gov
Eugenol (B1671780) , a well-known phenylpropene found in cloves and other spices, is recognized for its antibacterial properties, inhibiting the growth of various food-borne pathogenic bacteria. nih.gov Studies on other related natural products, such as the prenylated phenylpropanoids found in Brazilian green propolis, have detailed their in vitro antimicrobial action against a panel of oral bacteria. mdpi.comnih.govresearchgate.net
In one study, Plicatin B and its hydrogenated derivative, 2′,3′,7,8-tetrahydro-plicatin B , were identified as the most active compounds. Plicatin B demonstrated strong activity against all tested bacteria, with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/mL against Streptococcus mutans, S. sanguinis, and S. mitis. nih.gov Both compounds exhibited bactericidal effects. nih.gov In silico studies suggested that these compounds form stable complexes with bacterial enzyme targets through strong hydrogen bonds. nih.govresearchgate.net The antimicrobial activity of such compounds is generally attributed to their ability to disrupt cell membranes or interfere with essential metabolic pathways.
| Compound | Bacterial Strain | MIC (μg/mL) | Source |
|---|---|---|---|
| Plicatin B | Streptococcus mutans | 31.2 | nih.gov |
| Plicatin B | Streptococcus sanguinis | 31.2 | nih.gov |
| Plicatin B | Streptococcus mitis | 31.2 | nih.gov |
| 2′,3′,7,8-tetrahydro-plicatin B | Streptococcus mutans | 62.5 | nih.gov |
| 2′,3′,7,8-tetrahydro-plicatin B | Streptococcus mitis | 31.2 | nih.gov |
| 2′,3′,7,8-tetrahydro-plicatin B | Enterococcus faecalis | 125 | nih.gov |
Q & A
Q. What synthetic strategies are effective for preparing 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene?
Answer: The compound can be synthesized via alkylation or cross-coupling reactions involving 3,4-dimethoxybenzaldehyde derivatives. For example:
- Claisen-Schmidt condensation : Reacting 3,4-dimethoxyacetophenone with methyl-substituted aldehydes in basic ethanol (e.g., NaOH) to form α,β-unsaturated ketones, followed by reduction to the alkene .
- DDQ oxidation : Oxidation of 3-(3,4-dimethoxyphenyl)-1-propene derivatives in the presence of methanol or acetic acid yields ester or acylal intermediates, which can be modified to introduce the methyl group .
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-oxidation.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Answer: Use 1H-13C HSQC and COSY experiments to assign signals:
- Aromatic protons : Doublets in δ 6.7–7.2 ppm (J = 8–10 Hz) for 3,4-dimethoxy-substituted phenyl groups .
- Methyl groups : Singlets at δ 2.1–2.3 ppm for the 2-methyl substituent; δ 3.8–3.9 ppm for methoxy groups .
- Alkene protons : Doublets of doublets (δ 5.8–6.3 ppm) with coupling constants (J = 15–17 Hz) indicating trans-configuration .
Troubleshooting : Overlapping signals can be resolved using NOESY to confirm spatial proximity of substituents .
Advanced Research Questions
Q. How does the 2-methyl group influence the reactivity of this compound in oxidation reactions?
Answer: The methyl group introduces steric hindrance , altering reaction pathways:
Q. Experimental Design :
Q. What advanced techniques validate the stereochemistry of dihydrobenzofuran derivatives synthesized from this compound?
Answer:
- X-ray crystallography : Resolves absolute configuration of dihydrobenzofuran rings (e.g., cis/trans hydroxyl groups) .
- Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry in chiral environments.
- Dynamic NMR : Detects atropisomerism in hindered derivatives (e.g., coalescence temperature analysis) .
Case Study :
In a study of 2-(3,4-dimethoxyphenyl)-3-hydroxymethyl-7-methoxy-dihydrobenzofuran, X-ray data confirmed trans-diaxial hydroxyl alignment, critical for biological activity .
Q. How to address contradictory spectral data in characterizing this compound analogs?
Answer:
- HRMS : Resolves molecular formula discrepancies (e.g., observed m/z 220.1201 vs. calculated 220.1198 for C₁₂H₁₆O₂).
- IR Spectroscopy : Differentiates carbonyl (1700 cm⁻¹) vs. alkene (1600 cm⁻¹) stretches in oxidation products .
- Crystallographic Refinement : Corrects misassigned NOESY correlations (e.g., axial vs. equatorial methoxy groups) .
Example : A reported acylal intermediate initially misassigned as a ketone was corrected via single-crystal X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
